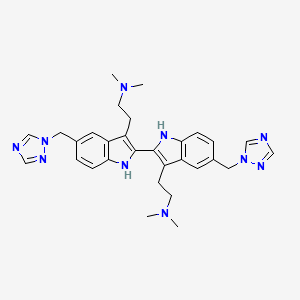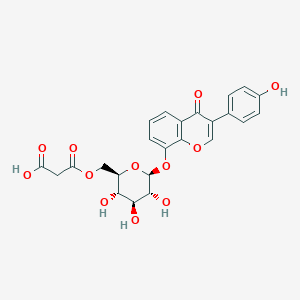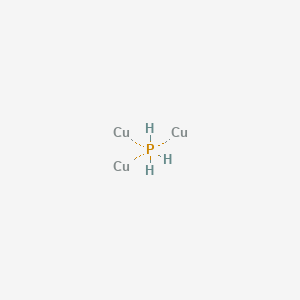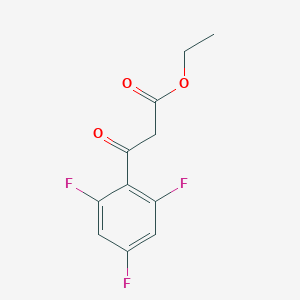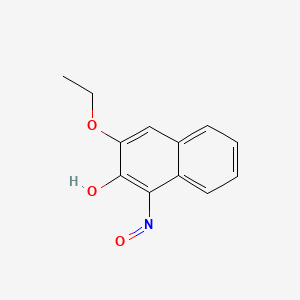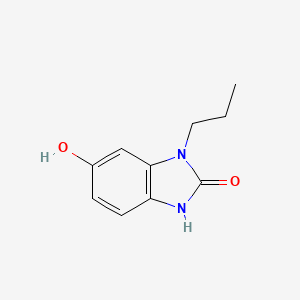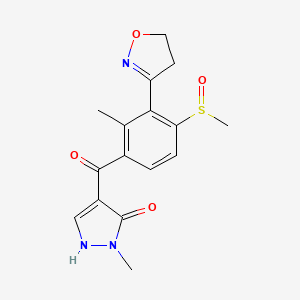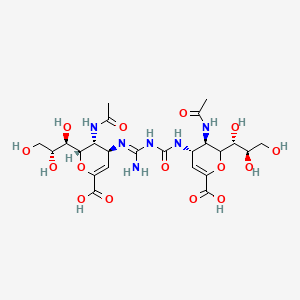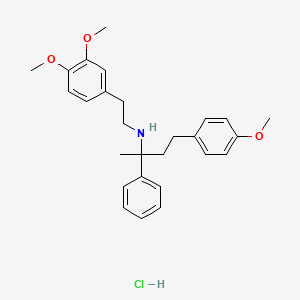![molecular formula C58H98N2O43 B13838972 Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifucosyllacto-N-hexaose I is a tri-fucosylated, non-sialylated human milk oligosaccharide. It is a complex carbohydrate found in human milk and plays a crucial role in the development of the infant’s brain, immune system, and gut microbiome. This compound is part of a larger group of human milk oligosaccharides that are known for their health benefits to infants.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trifucosyllacto-N-hexaose I involves the enzymatic addition of fucose residues to a lacto-N-hexaose core. This process is typically carried out using glycosyltransferases, which catalyze the transfer of fucose from a donor molecule to specific positions on the lacto-N-hexaose structure.
Industrial Production Methods: Industrial production of Trifucosyllacto-N-hexaose I can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases to produce the desired oligosaccharide. The fermentation process is optimized to maximize yield and purity of the compound.
Types of Reactions:
Oxidation: Trifucosyllacto-N-hexaose I can undergo oxidation reactions, particularly at the hydroxyl groups present on the fucose residues.
Reduction: Reduction reactions can occur at the aldehyde or ketone groups within the oligosaccharide structure.
Substitution: Substitution reactions can involve the replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidized derivatives of Trifucosyllacto-N-hexaose I with altered functional groups.
Reduction: Reduced forms of the oligosaccharide with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original hydroxyl groups.
科学研究应用
Trifucosyllacto-N-hexaose I has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation processes and carbohydrate chemistry.
Biology: Investigated for its role in modulating the gut microbiome and its prebiotic effects.
Medicine: Explored for its potential in preventing infections and supporting immune system development in infants.
Industry: Utilized in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk.
作用机制
Trifucosyllacto-N-hexaose I exerts its effects through several mechanisms:
Immune Modulation: It interacts with immune cells to enhance their function and promote the development of a healthy immune system.
Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity.
Pathogen Inhibition: It can inhibit the adhesion of pathogens to the gut lining, reducing the risk of infections.
相似化合物的比较
Trifucosyllacto-N-hexaose I is unique among human milk oligosaccharides due to its specific structure and functional properties. Similar compounds include:
2’-Fucosyllactose: Another fucosylated human milk oligosaccharide with similar prebiotic and immune-modulating effects.
Lacto-N-tetraose: A non-fucosylated oligosaccharide with distinct biological activities.
Lacto-N-neotetraose: Similar in structure but with different glycosidic linkages and functional properties.
Trifucosyllacto-N-hexaose I stands out due to its tri-fucosylation, which enhances its biological activity and makes it a valuable component in infant nutrition and health research.
属性
分子式 |
C58H98N2O43 |
|---|---|
分子量 |
1511.4 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C58H98N2O43/c1-12-25(68)32(75)38(81)53(88-12)99-45-21(10-65)95-52(24(60-16(5)67)46(45)100-58-49(35(78)28(71)17(6-61)93-58)103-55-40(83)34(77)27(70)14(3)90-55)101-48-30(73)22(96-57(42(48)85)98-44-19(8-63)91-50(86)37(80)36(44)79)11-87-51-23(59-15(4)66)31(74)43(20(9-64)94-51)97-56-41(84)47(29(72)18(7-62)92-56)102-54-39(82)33(76)26(69)13(2)89-54/h12-14,17-58,61-65,68-86H,6-11H2,1-5H3,(H,59,66)(H,60,67)/t12-,13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,47-,48-,49-,50?,51+,52-,53-,54-,55+,56-,57-,58-/m0/s1 |
InChI 键 |
VBPHCAMTSUYLFQ-YQXFHCIFSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@@H]([C@H](O[C@H]([C@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O[C@H]9[C@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

